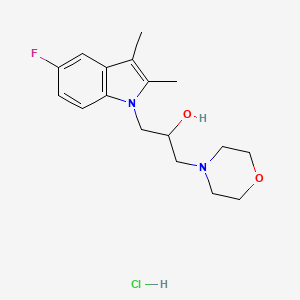![molecular formula C17H13FN2O3 B6580061 (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 325857-02-1](/img/structure/B6580061.png)
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as FMC-3, is a small molecule compound that has been studied for its potential applications in various scientific fields. FMC-3 has been used in a variety of experiments, such as in the synthesis of other compounds, as a biochemical and physiological reagent, and as a research tool in the study of drug action and pharmacology.
科学的研究の応用
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been used in a number of scientific research applications, including the synthesis of other compounds, drug action research, and pharmacology studies. The compound has also been used as a biochemical and physiological reagent, as it has been found to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and hypertension.
作用機序
The exact mechanism of action of (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is still under investigation, however, it is thought to act by modulating the activities of various enzymes, proteins, and receptors. The compound has been found to interact with the PPAR gamma receptor, which is involved in the regulation of glucose and lipid metabolism, as well as the NF-κB pathway, which is involved in the regulation of inflammation and cell death. (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been found to have a variety of biochemical and physiological effects on the body. The compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to reduce the levels of cholesterol, triglycerides, and low-density lipoprotein (LDL) in the blood. Additionally, (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been found to have a positive effect on glucose metabolism and insulin sensitivity.
実験室実験の利点と制限
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a relatively easy compound to synthesize and has a variety of potential applications in scientific research. The compound is also relatively stable and can be stored for long periods of time without degradation. However, the compound is toxic and should be handled with caution in the laboratory. Additionally, (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not water-soluble and therefore cannot be used in aqueous solutions.
将来の方向性
Given its potential applications in the synthesis of other compounds, drug action research, and pharmacology studies, there are a number of potential future directions for research into (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. These include further studies into the compound’s mechanism of action and biochemical and physiological effects, as well as studies into its potential use in the treatment of various diseases. Additionally, research into the safety and toxicity of (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is needed, as well as studies into the potential long-term effects of exposure to the compound.
合成法
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is synthesized from 3-fluorophenylacetic acid, which is reacted with an amine and a carboxylic acid in the presence of a base catalyst. The reaction proceeds through a series of steps, including deprotonation of the carboxylic acid, formation of a Schiff base, and finally, cyclization of the intermediate to form (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. The reaction is typically conducted at a temperature of 80-100°C and can be completed in a few hours.
特性
IUPAC Name |
2-(3-fluorophenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-7-2-4-10-8-13(16(19)21)17(23-15(10)14)20-12-6-3-5-11(18)9-12/h2-9H,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQONHCLKNRDCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC(=CC=C3)F)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

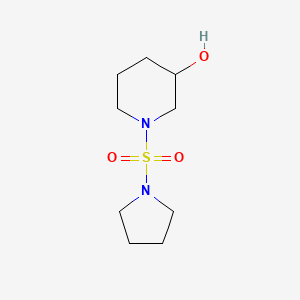
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)
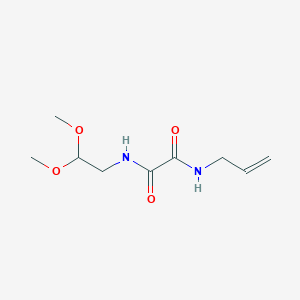
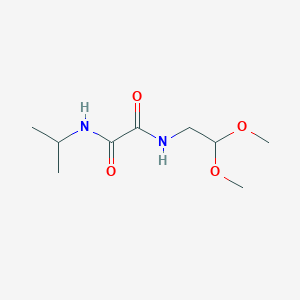

![N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B6580015.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580033.png)
![6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B6580034.png)
![N'-[(Z)-amino(2-oxo-2H-chromen-3-yl)methylidene]-4-methylbenzohydrazide](/img/structure/B6580036.png)

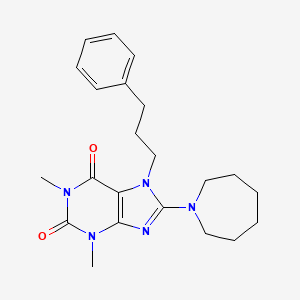
![(2Z)-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580049.png)
![(2Z)-2-[(3-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B6580053.png)
